molecular formula C9H9N3O6 B156755 N-(2,4-Dinitrophenyl)-L-alanine CAS No. 1655-52-3

N-(2,4-Dinitrophenyl)-L-alanine

Cat. No. B156755
CAS RN: 1655-52-3
M. Wt: 255.18 g/mol
InChI Key: KKHLKORVTUUSBC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dinitrophenyl)-L-alanine (DNP-L-alanine) is an important organic compound used in a variety of scientific research applications. It is a structural analog of L-alanine, a naturally occurring amino acid, and has a range of biochemical and physiological effects. It is used in laboratory experiments to study the structure and function of proteins and other macromolecules, as well as to investigate the mechanisms of action of various drugs. DNP-L-alanine has many advantages and limitations for use in laboratory experiments, and there are a number of future directions for research in this area.

Scientific Research Applications

Marfey's Reagent and Amino Acid Analysis N-(2,4-Dinitrophenyl)-L-alanine is commonly used in the form of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for amino acid analysis. It serves as a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and amine compounds, proving useful in analyzing amino acids, short peptides, and pharmaceutical compounds. This method has advantages over other pre-column derivatization techniques and direct chromatographic separations, including its use in orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection (B'hymer, Montes-Bayón, & Caruso, 2003).

Optical Resolution of Amino Acids The compound is used in the optical resolution of various amino acids. For instance, a bovine serum albumin silica column can effectively separate enantiomers of N-(2,4-dinitrophenyl)-amino acids, a process critical in determining the bacterial marker compounds present in cell wall hydrolysates (Allenmark & Andersson, 1986).

Amino Acid Derivatization and Separation The compound, as 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide, is synthesized for reactions with mixtures of L- and D-amino acids. The resulting diastereomers can be separated and quantified using high-performance liquid chromatography (HPLC), useful for determining the relative content of each isomer in amino acid mixtures (Marfey, 1984).

Chromatographic Studies and Conformational Analysis The 2,4-dinitrophenyl derivatives of α-amino acids are also crucial in studying the CD spectra and absolute configuration of specific amino acids. Such studies are essential in understanding the structural aspects of amino acids and their derivatives (Kawai et al., 1985).

Applications in Biochemistry and Molecular Biology N-(2,4-Dinitrophenyl)-L-alanine derivatives are used in synthesizing peptides and studying their interactions, polymerization, and molecular structures, thereby playing a vital role in biochemistry and molecular biology research (Buttrey, Jones, & Walker, 1975).

Peptide and Protein Analysis This compound is instrumental in peptide and protein analysis, serving as a reagent for the racemization studies of amino acids and peptides. It is used in monitoring racemization in peptides, amino acids, and their derivatives through HPLC and pre-column derivatization (Szókán, Mezö, & Hudecz, 1988).

Expanding the Genetic Code The compound has found applications in genetic engineering, specifically in expanding the genetic code for dinitrophenyl haptens. This allows for the introduction of dinitrophenyl-containing unnatural amino acids into proteins, which can have applications in biosensing, immunology, and therapeutics (Ren et al., 2015).

properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHLKORVTUUSBC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-L-alanine

CAS RN

1655-52-3
Record name 2,4-Dinitrophenyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-dinitrophenyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,4-DINITROPHENYL)-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5M29FY4MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dinitrophenyl)-L-alanine
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dinitrophenyl)-L-alanine
Reactant of Route 3
Reactant of Route 3
N-(2,4-Dinitrophenyl)-L-alanine
Reactant of Route 4
Reactant of Route 4
N-(2,4-Dinitrophenyl)-L-alanine
Reactant of Route 5
Reactant of Route 5
N-(2,4-Dinitrophenyl)-L-alanine
Reactant of Route 6
Reactant of Route 6
N-(2,4-Dinitrophenyl)-L-alanine

Citations

For This Compound
78
Citations
K Govindarasu, E Kavitha - Journal of Molecular Structure, 2015 - Elsevier
In this paper, the vibrational wavenumbers of N-(2,4-dinitrophenyl)-l-alanine methyl ester (abbreviated as Dnp-ala-ome) were obtained from ab initio studies based on the density …
Number of citations: 19 www.sciencedirect.com
E Gómez, EA Macedo - Fluid Phase Equilibria, 2019 - Elsevier
In this work, the partitioning of four N-(2,4-dinitrophenyl)-amino acids (DNP-amino acids) in novel Aqueous Two-Phase Systems (ATPS) based on 1-hexyl-3-methylimidazolium …
Number of citations: 20 www.sciencedirect.com
PF Requejo, E Gómez, EA Macedo - Journal of Chemical & …, 2019 - ACS Publications
In this work, the partitioning of four N-(2,4-dinitrophenyl)-amino acids (DNP-l-leucine, DNP-l-valine, DNP-l-alanine, and DNP-glycine) in aqueous two-phase systems (ATPS) containing …
Number of citations: 12 pubs.acs.org
CH Lochmüller, EC Jensen - Journal of Chromatography A, 1981 - Elsevier
Reversed-phase liquid chromatography is the most widely used of the bondedphase liquid chromatography modes. The wide range of applicability of this method has ied to substantial …
Number of citations: 11 www.sciencedirect.com
SC Silvério, P Madeira, O Rodríguez, JA Teixeira… - 2008 - repositorium.sdum.uminho.pt
Aqueous Two-Phase Systems (ATPSs) are biphasic systems composed mainly by water. ATPSs are obtained upon mixing of two aqueous solutions of certain polymers or a polymer …
Number of citations: 7 repositorium.sdum.uminho.pt
K Wysoczanska, HT Do, C Held, G Sadowski… - Fluid Phase …, 2018 - Elsevier
The phase diagrams of six different polyethylene glycol (PEG)–salt aqueous two-phase systems (ATPS) were measured at T = 298.15 K and p = 1 bar. PEG of different molecular weight …
Number of citations: 22 www.sciencedirect.com
K Wysoczanska, EA Macedo - Fluid Phase Equilibria, 2016 - Elsevier
Two different polyethylene glycol (PEG) – salt aqueous two-phase systems (ATPSs) were studied, at T = 298.15 K. Different polymer molecular weights, 4000 and 6000, were used to …
Number of citations: 30 www.sciencedirect.com
K Wysoczanska, SC Silvério, JA Teixeira… - The Journal of Chemical …, 2015 - Elsevier
The partitioning of four dinitrophenylated (DNP-) amino acids in aqueous two-phase systems of (polyethylene glycol (PEG)-8000 + sodium sulfate) and (polyethylene glycol (PEG)-8000 …
Number of citations: 13 www.sciencedirect.com
K Wysoczanska, B Nierhauve, G Sadowski… - Fluid Phase …, 2021 - Elsevier
Predicting the behavior of dinitrophenylated amino acids (DNP-AA) in aqueous solutions requires an understanding and accurate description of interactions that can occur in such …
Number of citations: 10 www.sciencedirect.com
FM Maia, O Rodriguez, EA Macedo - Journal of Chemical & …, 2013 - ACS Publications
Partition coefficients for a series of four dinitrophenylated (DNP) amino acids were experimentally determined in four biphasic systems, composed of hydrophobic ionic liquids (ILs) and …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.